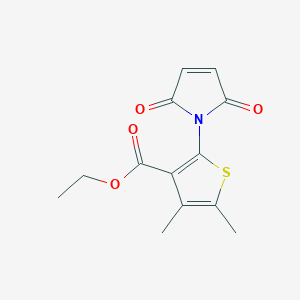

ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

Description

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate (CAS: 295347-54-5) is a heterocyclic compound featuring a thiophene core substituted with methyl groups at the 4- and 5-positions and a maleimide (2,5-dioxopyrrole) moiety at the 2-position. The ethyl ester group at the 3-position enhances its lipophilicity, making it suitable for applications in medicinal chemistry, particularly as a building block for bioconjugation (e.g., antibody-drug conjugates, ADCs) . Its maleimide group enables selective thiol-mediated binding, a critical feature for targeted drug delivery. However, the compound has been discontinued in commercial catalogs (e.g., CymitQuimica), likely due to stability or handling challenges .

Propriétés

IUPAC Name |

ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-4-18-13(17)11-7(2)8(3)19-12(11)14-9(15)5-6-10(14)16/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMJIOORUVCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971554 | |

| Record name | Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-61-8 | |

| Record name | Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate (CAS No. 295347-54-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO4S |

| Molecular Weight | 279.31 g/mol |

| Boiling Point | 444.9 ± 45.0 °C (Predicted) |

| Density | 1.351 ± 0.06 g/cm³ (Predicted) |

| pKa | -2.26 ± 0.20 (Predicted) |

The biological activity of ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the pyrrole ring and thiophene moiety may enhance its reactivity and binding affinity to specific biological macromolecules.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures possess significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Ethyl derivatives of pyrrole compounds have been shown to exhibit antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

- Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate:

Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of pyrrole derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significant scavenging activity comparable to standard antioxidants.

Study 2: Antimicrobial Efficacy

In vitro testing against Gram-positive and Gram-negative bacteria revealed that ethyl derivatives demonstrated notable antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Study 3: Anti-inflammatory Mechanisms

Research on anti-inflammatory mechanisms showed that compounds similar to ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate inhibited the NF-kB pathway in macrophages, leading to decreased production of inflammatory mediators.

Applications De Recherche Scientifique

Structural Features

The compound features a pyrrole ring fused with a thiophene unit and an ester functional group. The presence of methyl groups enhances its lipophilicity, which is crucial for its biological activity and solubility in organic solvents .

Pharmaceutical Development

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate has been identified as a key intermediate in the synthesis of various bioactive compounds. Its derivatives are being explored for their potential anti-inflammatory and analgesic properties. The compound's unique structure allows for modifications that can enhance therapeutic efficacy .

Case Study: Synthesis of Heterocyclic Compounds

Research indicates that this compound can be utilized to synthesize heterocyclic compounds, particularly thienopyrimidine derivatives, which have shown promising biological activities such as antimicrobial and anticancer effects .

Material Science

The compound is also being investigated for its potential applications in materials science. Its unique chemical structure allows for the development of advanced materials with specific properties. For instance, it can be incorporated into polymer matrices to create materials with enhanced mechanical strength and thermal stability .

Table: Properties of Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate in Material Science

| Property | Value |

|---|---|

| LogP | 2.6188 |

| Polar Surface Area | 51.45 Ų |

| Hydrogen Bond Acceptors | 7 |

| Solubility | Soluble in organic solvents |

Agricultural Chemistry

In agricultural chemistry, ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate is being explored for its potential use in formulating agrochemicals. Its derivatives can contribute to the development of more effective herbicides and pesticides that are designed to minimize environmental impact while maximizing efficacy against target pests .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Thiophene Core

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Structure : Replaces the 4,5-dimethylthiophene with a tetrahydrobenzothiophene (fused cyclohexene ring).

- Molecular Formula: C15H15NO4S vs. C14H13NO4S (target compound).

- Stability: The fused ring system may reduce susceptibility to oxidation compared to the dimethylthiophene variant, enhancing shelf life . Applications: Used in similar bioconjugation contexts but favored in environments requiring enhanced stability .

Ethyl 2,4-diaminothiophene-3-carboxylate Derivatives

- Structure: Features amino groups at the 2- and 4-positions instead of the maleimide and methyl groups.

- Key Differences: Reactivity: The amino groups enable nucleophilic reactions (e.g., peptide coupling), contrasting with the thiol-specific maleimide . Biological Activity: These derivatives are precursors for antimicrobial and anticancer agents, whereas the target compound is primarily a linker .

Maleimide-Containing Analogues in Drug Conjugation

ADC1730 and ADC1740 ()

- Structure : Complex ADC linkers incorporating the maleimide group.

- Key Differences: Molecular Weight: ADC1730 (506.56 g/mol) and ADC1740 (671.66 g/mol) are significantly larger, reflecting their role as drug payloads rather than simple building blocks . Functionality: Include self-immolative PAB (para-aminobenzyl) groups for controlled drug release, a feature absent in the target compound .

Target Compound vs. Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate

- Stability: The Boc-protected amino group in the latter compound reduces reactivity, minimizing decomposition risks compared to the maleimide-containing target .

- Hazards : The target compound requires stringent storage (dry, ventilated, <25°C) and poses health risks (H300: fatal if swallowed), whereas the Boc-protected analog is classified as a laboratory chemical with unspecified hazards .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Maleimide Stability : The target compound’s maleimide group is prone to hydrolysis and retro-Michael reactions, limiting its utility in long-term applications. Structural analogs with saturated rings (e.g., tetrahydrobenzothiophene) show improved stability .

- Drug Conjugation Efficiency : The dimethylthiophene variant offers superior lipophilicity for membrane penetration, whereas tetrahydrobenzothiophene derivatives are preferred for aqueous systems .

- Synthetic Accessibility: The target compound is synthesized via Gewald-type reactions using malononitrile or ethyl cyanoacetate, a method shared with simpler thiophene esters .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the molecular structure, focusing on the thiophene and pyrrole ring systems. Compare chemical shifts with analogous compounds (e.g., ethyl-substituted thiophene derivatives) .

- X-ray Diffraction (XRD) : For crystallographic validation, employ SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. SHELX’s robustness in handling small-molecule data ensures precise structural determination .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and compare with computational predictions (DFT) to validate assignments .

Q. How can experimental design (DoE) optimize the synthesis of this compound?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, solvent polarity may significantly influence cyclization efficiency in thiophene-pyrrole systems .

- Response Surface Methodology (RSM) : Apply central composite designs to model nonlinear relationships between variables (e.g., reaction time vs. yield). Statistical validation (ANOVA) helps isolate optimal conditions .

- Validation : Replicate high-yield conditions and characterize products via HPLC to assess purity. Cross-reference with computational reaction path searches (quantum chemical calculations) to verify mechanistic plausibility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These reveal nucleophilic/electrophilic sites, aiding mechanistic studies (e.g., Michael addition pathways) .

- Reaction Pathway Modeling : Use Gaussian or ORCA to simulate intermediates and transition states. Compare activation energies of proposed pathways (e.g., cyclization vs. dimerization) to identify dominant mechanisms .

- Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots) to resolve discrepancies. For example, DFT-predicted intermediates should align with LC-MS/MS fragmentation patterns .

Q. How to address contradictions in reported reaction conditions or spectroscopic data?

- Methodological Answer :

- Meta-Analysis : Systematically compare literature data (e.g., solvent effects on NMR shifts) using tools like SciFinder or Reaxys. Apply multivariate analysis to cluster studies by experimental parameters .

- Sensitivity Testing : Re-run disputed reactions under controlled conditions (e.g., inert atmosphere) to isolate confounding factors (e.g., moisture sensitivity). Use high-resolution mass spectrometry (HRMS) to confirm product identity .

- Collaborative Validation : Share raw data (e.g., crystallographic .cif files) via platforms like Cambridge Structural Database to enable peer verification .

Q. What advanced crystallographic strategies improve refinement for complex heterocyclic systems?

- Methodological Answer :

- Twinned Data Handling : For challenging crystals, use SHELXD for dual-space structure solution and SHELXL for twin refinement (e.g., BASF parameter adjustment). Validate with R-factor convergence and difference density maps .

- Disorder Modeling : For flexible substituents (e.g., ethyl groups), apply PART instructions in SHELXL to split occupancy or refine anisotropic displacement parameters .

- Validation : Cross-check with DFT-optimized geometries to ensure crystallographic data align with computational bond-length predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.